molecular formula C24H40N2O2 B594229 pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate

pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate

Cat. No.: B594229
M. Wt: 388.6 g/mol
InChI Key: OQYCMOCYWBHSFE-KTKRTIGZSA-N
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Description

N-(8Z-Heptadecen-1-yl)-O-(3-pyridylmethyl)carbamate is a synthetic analog of the long-chain fatty acid amides (macamides or macaenes) isolated from the maca (L. meyenii) plant, which are structurally related to cannabinoids. Nineteen macamides have currently been identified and many are recognized as potent inhibitors of fatty acid amide hydrolase (FAAH) and demonstrate selective antiproliferative activity against diverse cancer cell lines. N-(8Z-Heptadecen-1-yl)-O-(3-pyridylmethyl)carbamate irreversibly inhibits FAAH with an IC50 value of 0.153 µM.

Scientific Research Applications

Lithiation and Substitution Reactions

Pyridin-3-ylmethyl derivatives, including carbamates, are involved in lithiation and substitution reactions. For example, lithiation of N-(pyridin-3-ylmethyl) compounds followed by reaction with electrophiles can produce various substituted derivatives. These processes are crucial in synthesizing specific molecular structures for research and industrial applications (Smith et al., 2013).

Antibacterial Studies

Silver complexes of N-heterocyclic carbene ligands, including those derived from pyridin-3-ylmethyl compounds, have been synthesized and evaluated for their antibacterial activities. Such studies provide insights into potential applications of these complexes in fighting bacterial infections (Haque et al., 2014).

Construction of Helical Silver(I) Coordination Polymers

Pyridin-3-ylmethyl derivatives have been used to construct helical silver(I) coordination polymers. These polymers demonstrate interesting structural properties and are significant for understanding molecular interactions and potential applications in materials science (Zhang et al., 2013).

Linking Properties in Coordination Chemistry

The linking properties of pyridin-3-ylmethyl derivatives with metal complexes are a subject of study in coordination chemistry. Understanding these interactions is essential for the development of new materials and catalysts (Xia et al., 2017).

Photocatalytic Applications

Derivatives of pyridin-3-ylmethyl, such as carbamates, can be used in photocatalytic applications. For instance, their interaction with TiO2 can lead to the degradation of harmful chemicals in water, a process critical for environmental cleanup and water treatment technologies (Maillard-Dupuy et al., 1994).

Properties

IUPAC Name

pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-26-24(27)28-22-23-18-17-19-25-21-23/h9-10,17-19,21H,2-8,11-16,20,22H2,1H3,(H,26,27)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYCMOCYWBHSFE-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCNC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCNC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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